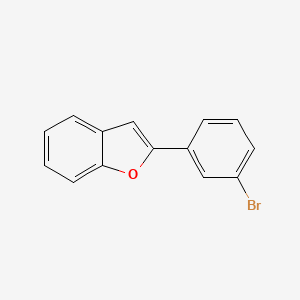

2-(3-Bromophenyl)benzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Modern Chemical Science

The benzofuran nucleus is a prevalent structural motif in a wide array of biologically active compounds. nih.govrsc.orgacs.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.orgacs.orgnih.gov This has established the benzofuran scaffold as a "privileged structure" in drug discovery, meaning it can provide useful ligands for more than one type of receptor or enzyme. rsc.org For instance, certain benzofuran derivatives have been investigated for their potential in treating skin diseases and for their activity as enzyme inhibitors. nih.govrsc.org The adaptability of the benzofuran ring allows for the synthesis of diverse libraries of compounds with the potential for a range of biological effects. acs.org Beyond medicine, the conjugated π-system of benzofurans makes them promising candidates for applications in materials science, such as in the development of organic electronics and fluorescent probes. vulcanchem.com

Historical Context and Evolution of Benzofuran Synthetic Strategies

The first synthesis of the benzofuran ring was reported by Perkin in 1870. acs.orgresearchgate.net Since then, numerous methods for the synthesis of benzofuran derivatives have been developed. acs.org Early methods often involved harsh reaction conditions. However, the field has evolved significantly with the advent of modern catalytic systems.

Palladium-catalyzed reactions have become a cornerstone of benzofuran synthesis, offering efficient and versatile routes. These methods include Sonogashira cross-coupling reactions, C-H activation/oxidation tandem reactions, and aryl-furanylation of alkenes. organic-chemistry.orgrsc.orgacs.orgresearchgate.net These palladium-catalyzed approaches often allow for the one-pot synthesis of variously substituted benzofurans under milder conditions and with greater functional group tolerance. organic-chemistry.org

Acid-catalyzed cyclization represents another major strategy for constructing the benzofuran core. rsc.orgresearchgate.netrsc.orgacs.orgwuxiapptec.com This can involve the cyclization of substrates like 2-hydroxy-1,4-diones or acetals. rsc.orgrsc.orgwuxiapptec.com These reactions can be promoted by various acids, including trifluoroacetic acid and polyphosphoric acid. rsc.orgrsc.orgwuxiapptec.com The continual development of new synthetic methodologies, including those utilizing other transition metals like rhodium and copper, highlights the ongoing importance of benzofuran chemistry in organic synthesis. acs.orgresearchgate.netwiley.com

Chemical Profile of 2-(3-Bromophenyl)benzofuran

The compound this compound is a derivative of the benzofuran heterocyclic system. Its structure is characterized by a benzofuran core with a 3-bromophenyl group attached at the 2-position of the furan (B31954) ring.

| Property | Data |

| Molecular Formula | C₁₄H₉BrO |

| Appearance | White solid |

This table contains data for the closely related compound N-{[this compound-3-yl]methylene}-4-methylbenzenesulfonamide, as specific data for this compound was not available in the search results.

Synthesis and Reactions of this compound

The synthesis of 2-arylbenzofurans, including this compound, can be achieved through various modern organic chemistry methods. A common and effective approach is the palladium-catalyzed cross-coupling reaction. For example, the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a well-established route. acs.orgresearchgate.net In a specific instance, 2-(2-bromophenyl)benzofuran was synthesized as the major product when 1-bromo-2-(2-(2-fluorophenyl)ethynyl)benzene underwent a copper-promoted reaction, where the fluoro moiety acted as the leaving group. beilstein-journals.org

Another powerful strategy involves tandem reactions. For instance, a rhodium-catalyzed C(sp³)-H insertion followed by a copper-catalyzed dehydrogenation of a 1-sulfonyl-1,2,3-triazole derivative has been developed for the synthesis of benzofuran derivatives. wiley.com This method was used to produce N-{[this compound-3-yl]methylene}-4-methylbenzenesulfonamide, a derivative of the target compound. wiley.com

Spectroscopic and Physicochemical Properties

The structural elucidation of benzofuran derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are crucial for determining the substitution pattern on both the benzofuran core and the phenyl ring. For a related compound, N-{[this compound-3-yl]methylene}-4-methylbenzenesulfonamide, the ¹H NMR spectrum showed characteristic signals for the aromatic protons. wiley.com

Infrared (IR) Spectroscopy:

IR spectroscopy helps identify key functional groups. In various benzofuran derivatives, characteristic peaks for C=O and C-O stretching vibrations are observed. nih.govresearchgate.net

Mass Spectrometry (MS):

MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. nih.gov

Physicochemical Properties:

Solubility: The presence of a phenyl group at the 2-position can promote π-π stacking, which might affect solubility in different solvents.

Crystallinity: The planar nature of the phenyl ring can support a more ordered crystal lattice structure. In the crystal structure of a related compound, 3-(2-bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran, the dihedral angle between the benzofuran ring system and the 2-bromophenyl ring is 89.31 (7)°. nih.gov

Applications in Research

The unique structure of this compound and related compounds makes them valuable in several areas of research.

Medicinal Chemistry:

Benzofuran scaffolds are integral to the development of new therapeutic agents. nih.govuq.edu.aumdpi.com The introduction of a bromine atom can enhance biological activity. nih.govnih.gov For example, fluorinated and brominated benzofuran derivatives have shown promise as anti-inflammatory and potential anticancer agents. nih.gov The bromine atom can participate in halogen bonding, which is an important interaction in medicinal chemistry. nih.gov

Materials Science:

The conjugated π-system of aryl-substituted benzofurans makes them interesting for applications in materials science. vulcanchem.com Dibenzofuran (B1670420) derivatives, which share a similar core structure, are used as OLED intermediates. bldpharm.combldpharm.com The specific photophysical properties, such as fluorescence, of some benzofuran derivatives have been noted. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C14H9BrO |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H9BrO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H |

InChI Key |

UXDUUIXWNPPZHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Bromophenyl Benzofuran and Analogous Benzofuran Systems

Transition Metal-Catalyzed Synthetic Approaches

Transition metals, particularly palladium and copper, are central to modern organic synthesis for their ability to catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-O, C-N) bonds under mild conditions. mdpi.com These methods have become indispensable for the construction of complex heterocyclic systems like 2-(3-Bromophenyl)benzofuran.

Palladium catalysis is a cornerstone for the synthesis and functionalization of benzofurans. Its versatility enables the construction of the core ring structure and the subsequent modification of the molecule, such as derivatizing the bromophenyl moiety.

A powerful and widely adopted method for synthesizing 2-arylbenzofurans is a tandem sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. researchgate.net This approach typically couples a terminal alkyne with an aryl or vinyl halide using a palladium complex as the catalyst and a copper(I) salt as a co-catalyst. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this route would involve the Sonogashira coupling of an o-halophenol (like 2-iodophenol) with 1-bromo-3-ethynylbenzene. The reaction proceeds through two independent catalytic cycles for palladium and copper. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the o-halophenol. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step then transfers the alkynyl group to the palladium complex. youtube.com Following reductive elimination, a 2-alkynylphenol intermediate is formed. This intermediate then undergoes a subsequent intramolecular cyclization, typically a 5-exo-dig cyclization, to form the benzofuran (B130515) ring. organic-chemistry.org This cyclization step can also be catalyzed by the palladium/copper system or promoted by the base present in the reaction mixture.

| Parameter | Typical Reagents and Conditions |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ wikipedia.orglibretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) mdpi.com |

| Ligand | Triphenylphosphine (PPh₃) (often part of the catalyst complex) mdpi.com |

| Base | Amine bases (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Temperature | Room Temperature to 80 °C nih.gov |

More recent advancements in palladium catalysis have focused on direct C-H activation and functionalization, which offers a more atom-economical route to 2-arylbenzofurans by avoiding the need for pre-functionalized starting materials. nih.gov These reactions can form the benzofuran ring through an intramolecular oxidative coupling of a C-H bond and an O-H bond.

One strategy involves the palladium(II)-catalyzed intramolecular dehydrogenative arylation of an O-aryl substrate. For instance, O-aryl cyclic vinylogous esters can undergo cyclization where a C(aryl)-H bond is activated and coupled with a vinylic carbon. nih.gov A related approach for forming the 2-arylbenzofuran skeleton involves the oxidative cyclization of 2-arylphenols. semanticscholar.org In a plausible mechanism, a Pd(II) catalyst coordinates to the phenolic oxygen and directs the activation of an ortho C-H bond on the adjacent aryl ring. This is followed by C-O bond formation via reductive elimination, which forms the furan (B31954) ring and regenerates a Pd(0) species. An oxidant is required to return the palladium to its active Pd(II) state to complete the catalytic cycle. acs.org This direct arylation method is a powerful tool for creating the C2-aryl linkage characteristic of this compound. mdpi.comresearchgate.net

| Parameter | Typical Reagents and Conditions |

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) mdpi.comresearchgate.net |

| Oxidant | Copper(II) acetate (Cu(OAc)₂), Air, O₂, PhI(OPiv)₂ nih.govacs.org |

| Solvent | 1,2-Dichloroethane (DCE), Dimethyl sulfoxide (B87167) (DMSO) acs.orgmdpi.com |

| Additives/Ligands | Pyridine acs.org |

| Temperature | 80 °C to 100 °C acs.orgmdpi.com |

The Buchwald-Hartwig amination is not used to form the benzofuran core itself, but it is a premier palladium-catalyzed method for functionalizing the aryl bromide moiety of a pre-formed molecule like this compound. wikipedia.org This reaction creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. acsgcipr.org Its development has been crucial for synthesizing aryl amines, which are common structures in pharmaceuticals. semanticscholar.org

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine to the resulting palladium complex, deprotonation by a base to form a palladium amide, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. acsgcipr.org The choice of ligand, typically a bulky, electron-rich phosphine, is critical to the success and scope of the reaction. nih.gov This methodology allows for the conversion of this compound into a wide array of N-aryl or N-alkyl amine derivatives.

| Parameter | Typical Reagents and Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ nih.gov |

| Ligand | XPhos, t-BuXPhos, TrixiePhos, BINAP, DPEPhos nih.govsemanticscholar.org |

| Base | Sodium tert-butoxide (NaOtBu), Lithium tert-butoxide (t-BuOLi), Cesium carbonate (Cs₂CO₃) nih.gov |

| Solvent | Toluene, 1,4-Dioxane nih.gov |

| Temperature | 60 °C to 110 °C |

Copper-catalyzed reactions represent some of the oldest methods for forming C-O and C-N bonds, and they remain highly relevant for heterocyclic synthesis. mdpi.com Modern advancements, particularly the use of ligands, have allowed these reactions to proceed under much milder conditions than the traditionally harsh Ullmann condensations. wikipedia.org

The Ullmann condensation is a classic copper-promoted reaction for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org An intramolecular variant of this reaction provides an effective pathway for synthesizing benzofurans. This approach involves the copper-catalyzed cyclization of a suitably substituted precursor, such as a 2'-hydroxy-2-halostilbene or a related vinyl halide, to form the C-O bond of the furan ring. researchgate.net

The reaction is believed to proceed through the formation of a copper(I) alkoxide from the phenolic precursor. This intermediate then undergoes an intramolecular oxidative addition/reductive elimination sequence with the adjacent aryl or vinyl halide to forge the C-O bond and close the ring. organic-chemistry.org The use of ligands such as 1,10-phenanthroline (B135089) can stabilize the copper catalyst and facilitate the reaction at lower temperatures. researchgate.net This method is a valuable alternative to palladium-catalyzed strategies for constructing the benzofuran core.

| Parameter | Typical Reagents and Conditions |

| Copper Catalyst | Copper(I) iodide (CuI), Copper(II) oxinate researchgate.netresearchgate.net |

| Ligand | 1,10-Phenanthroline, Chiral diamines researchgate.netnih.gov |

| Base | Potassium phosphate (B84403) (K₃PO₄), Cesium carbonate (Cs₂CO₃) researchgate.net |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | 80 °C to 140 °C |

Copper-Catalyzed Cyclization and Coupling Reactions

Metal-Free Synthetic Strategies

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is crucial for sustainable chemistry, avoiding the cost and potential toxicity of transition metals.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have become valuable tools for oxidative cyclization reactions. A convenient, metal-free method for the synthesis of 2-arylbenzofurans involves the cyclization of o-hydroxystilbenes mediated by these reagents. organic-chemistry.orgcardiff.ac.uk The reaction proceeds in good to excellent yields using stoichiometric PIDA in a polar aprotic solvent like acetonitrile. organic-chemistry.org

The proposed mechanism involves the activation of the double bond of the stilbene (B7821643) by the hypervalent iodine reagent, leading to the formation of a cyclic iodonium (B1229267) intermediate. This is followed by intramolecular cyclization via nucleophilic attack of the phenolic oxygen. Subsequent elimination of iodobenzene (B50100) and a proton furnishes the 2-arylbenzofuran product. organic-chemistry.orgorganic-chemistry.org This methodology can also be performed catalytically, using 10 mol% of PIDA in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA), achieving yields ranging from 67-89%. organic-chemistry.orgresearchgate.net

| Substrate | Reagent/Catalyst System | Solvent | Yield (%) | Reference |

| (E)-2-Styrylphenol | (Diacetoxyiodo)benzene (stoichiometric) | Acetonitrile | 77 | organic-chemistry.org |

| o-Hydroxystilbenes | 10 mol% (Diacetoxyiodo)benzene, m-CPBA | Acetonitrile | 67-89 | organic-chemistry.orgresearchgate.net |

The direct functionalization of C-H bonds is a highly atom- and step-economical strategy for the synthesis of complex molecules. Intramolecular oxidative coupling reactions that form a C-O bond through the activation of two C(sp²)-H bonds are a powerful method for constructing benzofuran rings. Palladium catalysis is often employed for such transformations. For example, a palladium-catalyzed tandem C-H activation/oxidation reaction between 2-hydroxystyrenes and iodobenzenes has been developed for the synthesis of benzofurans. rsc.org

Another approach involves the palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters. This method leads to the formation of functionalized hydrodibenzofuran derivatives. Kinetic isotope effect studies suggest that the cleavage of the aryl C-H bond may be the rate-determining step in this process. acs.org Furthermore, a palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinone with terminal alkynes provides a route to 2,3-disubstituted 5-hydroxybenzofuran derivatives without the need for an external base, ligand, or oxidant, as the benzoquinone itself acts as both a reactant and an oxidant. nih.gov

| Starting Materials | Catalyst System | Product Type | Key Mechanistic Insight | Reference |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Benzofurans | Tandem C-H activation/oxidation | rsc.org |

| O-Aryl cyclic vinylogous esters | Palladium catalyst | Hydrodibenzofuran derivatives | Aryl C-H bond cleavage may be rate-determining | acs.org |

| Benzoquinone, Terminal alkynes | Palladium catalyst | 5-Hydroxybenzofuran derivatives | Benzoquinone acts as both reactant and oxidant | nih.gov |

Sigmatropic Rearrangements and Substituent Migration Mechanisms

The construction of the 2-arylbenzofuran scaffold has been significantly advanced by methodologies employing nih.govnih.gov-sigmatropic rearrangements. One effective strategy involves the acylation of oxime ethers, which triggers a cascade of reactions including a nih.govnih.gov-sigmatropic rearrangement, intramolecular cyclization, and subsequent elimination to form the benzofuran ring. nih.govacs.orgorganic-chemistry.org This method, developed by Miyata, Naito, and colleagues, utilizes reagents like trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT) to induce the rearrangement under mild conditions. organic-chemistry.org The process begins with the acylation of the oxime ether, which then rearranges to form a dienone intermediate. This intermediate subsequently cyclizes and eliminates trifluoroacetamide (B147638) to yield the final 2-arylbenzofuran product. acs.org This approach has proven versatile and has been successfully applied to the short synthesis of natural products like stemofuran A and eupomatenoid 6. nih.govacs.org

More recently, an unusual and powerful variation of this chemistry has been discovered, involving a charge-accelerated nih.govnih.gov-sigmatropic rearrangement coupled with a subsequent substituent migration. rsc.orgrsc.org Research has shown that treating 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of TFAA can lead to the formation of highly substituted benzofurans. rsc.orgresearchgate.net The proposed mechanism involves the electrophilic activation of the alkynyl sulfoxide by TFAA, creating a sulfonium (B1226848) intermediate. rsc.org This intermediate reacts with the phenol (B47542), and the resulting alkynyl sulfonium species undergoes a charge-accelerated nih.govnih.gov-sigmatropic rearrangement to form a dearomatized intermediate. rsc.org Crucially, this is followed by a substituent migration, where a functional group on the ortho position of the phenol shifts to an adjacent position on the aromatic ring during the rearomatization process that forms the benzofuran. tus.ac.jp This unique reaction pathway enables the synthesis of multi-aryl-substituted and even fully substituted benzofurans from readily available starting materials, opening new avenues for creating complex and potentially bioactive molecules. rsc.orgtus.ac.jp

Table 1: Overview of Sigmatropic Rearrangement Strategies for Benzofuran Synthesis

| Methodology | Key Reagents | Core Mechanism | Key Outcome | Reference |

|---|---|---|---|---|

| Acylation of Oxime Ethers | Oxime ethers, Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl triflate (TFAT) | Acylation followed by nih.govnih.gov-sigmatropic rearrangement and cyclization | Efficient synthesis of 2-arylbenzofurans under mild conditions | acs.orgorganic-chemistry.org |

| Reaction of Phenols with Alkynyl Sulfoxides | 2,6-disubstituted phenols, Alkynyl sulfoxides, Trifluoroacetic anhydride (TFAA) | Charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration | Synthesis of highly substituted and multi-aryl-substituted benzofurans | rsc.orgrsc.org |

Stereoselective and Regioselective Synthesis of Bromophenyl-Substituted Benzofurans

Achieving control over regioselectivity—the specific placement of substituents—is a central challenge in the synthesis of complex benzofurans. A classic strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound, such as through a Friedel–Crafts-type condensation. oregonstate.edu The outcome of such reactions is often dictated by the substitution pattern of the starting phenol. For instance, if only one ortho position is available for cyclization, a single regioisomer is formed. oregonstate.edu When both ortho positions are unsubstituted, the reaction typically favors the sterically less-hindered product. oregonstate.edu However, when steric factors are not dominant, mixtures of regioisomers are common. oregonstate.edu More direct, one-step methods using phenols and α-haloketones promoted by reagents like titanium tetrachloride can offer high levels of regioselectivity by combining Friedel–Crafts-like alkylation and intramolecular cyclodehydration. nih.gov

Stereoselectivity, the control over the three-dimensional arrangement of atoms, is crucial when synthesizing chiral molecules. For benzofuran systems, asymmetric catalysis has emerged as a powerful tool. An efficient and highly stereoselective asymmetric [4 + 2] cyclization of azadienes and azlactones has been developed to produce benzofuran-fused N-heterocycles. acs.org This method provides access to complex structures with excellent control over both diastereoselectivity and enantioselectivity. acs.org

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, represents a significant advancement in stereoselective synthesis. This approach has been successfully applied to the synthesis of chiral hydrobenzofuran structures, which are closely related to dihydrobenzofuranones. A notable example is the enantioselective dearomative cyclization of 2-nitrobenzofurans with o-hydroxy aromatic aldimines. researchgate.net This reaction, promoted by a chiral bifunctional thiourea (B124793) catalyst, produces chiral hydrobenzofuran-fused pyrrolidines with three stereogenic centers in high yields and with excellent stereoselectivities (>20:1) and enantioselectivities (93–>99%). researchgate.net Such methodologies provide a powerful means to access stereoisomeric sets of products, which is a significant challenge in asymmetric synthesis. researchgate.net The development of these organocatalytic methods offers a forward-thinking solution for the stereodivergent preparation of functionalized heterocyclic compounds with potential biological activities. researchgate.net

Gram-Scale Synthesis Development and Feasibility

The transition from laboratory-scale synthesis to larger, gram-scale production is a critical step in the practical application of any synthetic methodology. For benzofuran derivatives, several strategies have been shown to be amenable to scale-up. nih.gov Heterogeneous catalysts are particularly attractive for larger-scale synthesis due to their ease of separation and potential for recycling. A heterogeneous copper-catalyzed A³ coupling reaction has been developed for the synthesis of benzofurans, demonstrating low catalyst loading, easy work-up, and successful gram-scale application. researchgate.net

Methodologies that avoid harsh conditions or expensive transition metals are also desirable for scale-up. A transition-metal-free decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones has been developed to synthesize 2-hydroxy benzophenones. The protocol involves mild conditions, and a gram-scale conversion was demonstrated to proceed smoothly without a significant loss in yield. beilstein-archives.org Furthermore, novel copper-catalyzed methodologies have been explicitly developed with scale-up in mind, with some research showcasing the established synthetic route being employed for the gram-scale synthesis of the target benzofuran derivatives. nih.gov The successful demonstration of these varied approaches underscores the feasibility of producing this compound and its analogs in significant quantities for further research and application. researchgate.netbeilstein-archives.org

Table 2: Examples of Gram-Scale Benzofuran-Related Syntheses

| Reaction Type | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| A³ Coupling Reaction | Heterogeneous copper-catalyst (modified MIL-101(Cr)-SB-Cu complex) | Reusable catalyst, mild conditions, easy work-up | researchgate.net |

| Decarbonyl-Oxidation | Transition-metal-free (Base like Cs₂CO₃ in THF) | Mild conditions suitable for scaling reactions involving hydroperoxides | beilstein-archives.org |

| Cyclization/Coupling | Copper-based catalyst | Methodology specifically demonstrated on a gram-scale | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other intramolecular motions of a molecule. These vibrational modes are highly sensitive to the molecule's structure, providing a characteristic "fingerprint."

Key vibrational bands for the benzofuran (B130515) ring system typically appear in distinct regions of the spectrum. The C-O-C stretching vibrations of the furan (B31954) ring are particularly diagnostic. Aromatic C-H stretching vibrations from both the benzofuran and the bromophenyl rings are expected above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is generally characterized by C=C stretching vibrations of the aromatic rings. The presence of the bromine atom on the phenyl ring influences the vibrational frequencies, particularly the C-Br stretching mode, which is expected at lower wavenumbers.

A detailed analysis of the FT-IR spectrum allows for the assignment of specific absorption bands to their corresponding vibrational modes, confirming the connectivity of the benzofuran and bromophenyl moieties.

Interactive Data Table: FT-IR Vibrational Frequencies for 2-Arylbenzofuran Derivatives

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| > 3000 | Aromatic C-H | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1265 - 1200 | Aryl C-O | Stretching |

| 1160 - 1020 | In-plane C-H | Bending |

| < 850 | Out-of-plane C-H | Bending |

| 750 - 550 | C-Br | Stretching |

Note: This table represents typical ranges for 2-arylbenzofuran derivatives. Specific values for 2-(3-Bromophenyl)benzofuran require experimental data.

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman spectra are often weak or absent in FT-IR, and vice versa. This is particularly true for non-polar bonds.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring stretching modes due to their symmetric nature and high polarizability. The C-Br bond also typically produces a noticeable Raman signal. The combined data from both FT-IR and Raman spectroscopy allows for a more complete and confident assignment of the molecule's vibrational modes, reinforcing the structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides information on the number, environment, and coupling of the hydrogen atoms. The aromatic protons of the benzofuran and the 3-bromophenyl rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (multiplicity) are dictated by the electronic effects of the substituents (the bromine atom and the benzofuran oxygen) and the through-bond coupling between adjacent protons. The proton on the furan ring (H-3) usually appears as a distinct singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for each of the 14 carbon atoms, unless symmetry results in equivalence. The carbons of the aromatic rings resonate between approximately 110 and 160 ppm. The carbon atom bonded to the bromine (C-3') will have its chemical shift influenced by the heavy atom effect, and the carbons of the benzofuran moiety will show characteristic shifts, such as the C-2 carbon, which is typically found significantly downfield.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | ~7.0 - 7.2 | - |

| Aromatic H | ~7.2 - 8.2 | - |

| C-2 | - | ~155 - 157 |

| C-3 | - | ~102 - 104 |

| Aromatic C | - | ~111 - 155 |

| C-Br | - | ~122 - 124 |

Note: These are predicted chemical shift ranges based on related structures. Precise experimental values are required for definitive assignment.

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 experiment, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons, which lack directly attached protons, are not observed in DEPT spectra.

For this compound, a DEPT-135 spectrum would show positive signals for all the CH carbons in the aromatic rings and the C-3 carbon of the furan ring. No negative signals would be expected as there are no CH₂ groups. Quaternary carbons, such as C-2, C-3a, C-7a, C-1', and C-3', would be absent. Comparing the standard ¹³C NMR spectrum with the DEPT-135 spectrum allows for the unambiguous identification of all methine and quaternary carbons in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the conjugated π-electron system within the molecule.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are due to π → π* electronic transitions within the extended conjugated system formed by the fused benzofuran and phenyl rings. The position of the absorption maxima (λ_max) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the extent of conjugation and the nature of substituents. The bromine atom, as a substituent, can cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted 2-phenylbenzofuran (B156813). The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structure DeterminationNo published crystal structure for this compound was identified. Consequently, information regarding its molecular conformation, supramolecular interactions, hydrogen bonding networks, halogen bonding, or other non-covalent interactions is unavailable.

Further research or de novo experimental analysis would be required to obtain the data necessary to populate the requested article sections.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not available. The existing research provides data on various derivatives of 2-phenylbenzofuran or benzofuran with different substitution patterns.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound." Creating content for the specified sections—such as Molecular Geometry Optimization, Frontier Molecular Orbitals (HOMO-LUMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and Spectroscopic Property Prediction—would require speculative data extrapolated from related but distinct molecules, which would not be scientifically accurate for the specific compound .

To provide the requested detailed analysis and data tables, a dedicated computational study on this compound would need to be performed.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic and Geometric Structure

Reactivity and Selectivity Prediction (e.g., Fukui Functions, ELF, LOL)

The reactivity and selectivity of 2-(3-Bromophenyl)benzofuran can be rationalized using concepts derived from density functional theory (DFT). Reactivity descriptors such as Fukui functions, the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are instrumental in predicting the most probable sites for electrophilic, nucleophilic, and radical attack.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point in a molecule when an electron is added or removed. Condensed Fukui functions are often used to identify the reactivity of individual atomic sites. For a molecule like this compound, these calculations can predict which of the carbon or hydrogen atoms on the benzofuran (B130515) or bromophenyl rings are most susceptible to attack. For instance, in related benzofused heterocycles, the C(2) position is often identified as the most reactive site towards electrophiles based on the analysis of frontier molecular orbitals (HOMO and LUMO) and condensed Fukui functions. semanticscholar.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses of the electron density that provide a quantitative measure of electron localization. These methods are useful for visualizing chemical bonds and lone pairs, which in turn helps in understanding the molecule's reactive behavior. For aromatic systems like this compound, ELF and LOL can illustrate the degree of electron delocalization and identify regions with high electron density, which are likely to be the sites of electrophilic attack.

Table 1: Hypothetical Condensed Fukui Functions for Electrophilic Attack in this compound

| Atomic Site | Condensed Fukui Function (f-) |

| C2 (benzofuran) | Value |

| C3 (benzofuran) | Value |

| C4 (benzofuran) | Value |

| C5 (benzofuran) | Value |

| C6 (benzofuran) | Value |

| C7 (benzofuran) | Value |

| C2' (bromophenyl) | Value |

| C4' (bromophenyl) | Value |

| C5' (bromophenyl) | Value |

| C6' (bromophenyl) | Value |

Note: The values in this table are hypothetical and would require specific computational calculations to be determined.

Thermochemical Property Calculation

Thermochemical properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), are crucial for understanding the stability and reaction energetics of a compound. These properties can be calculated with reasonable accuracy using computational methods like DFT and ab initio calculations.

For halogenated aromatic compounds, various computational approaches have been employed to predict their thermochemical properties. researchgate.net Methods like the B3LYP functional with a suitable basis set (e.g., 6-31G*) have been used to calculate the thermodynamic properties of polybrominated diphenyl ethers, which share structural similarities with this compound. researchgate.net Group additivity methods can also provide estimates for the enthalpy of formation, although their accuracy depends on the availability of well-established group values for the specific fragments within the molecule. nist.govresearchgate.net

A typical computational workflow for determining the thermochemical properties of this compound would involve:

Optimization of the molecular geometry.

Calculation of vibrational frequencies to confirm a true energy minimum and to compute thermal corrections.

Calculation of the electronic energy.

Summation of the electronic and thermal energies to obtain the enthalpy and Gibbs free energy.

Table 2: Calculated Thermochemical Properties of a Related Compound (Dibenzofuran)

| Property | Value |

| Enthalpy of Formation (gas, 298.15 K) | Value kJ/mol |

| Standard Entropy (gas, 298.15 K) | Value J/(mol·K) |

| Heat Capacity (Cp, gas, 298.15 K) | Value J/(mol·K) |

Note: These values are for the parent dibenzofuran (B1670420) and are provided for illustrative purposes. Specific calculations are needed for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis and reactions of this compound, DFT calculations can be used to map out the potential energy surface, identify transition states, and calculate activation energies. This information provides a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.

For example, the synthesis of functionalized benzofurans can occur through various palladium-catalyzed cross-coupling reactions. researchgate.net Computational studies can model the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, to determine the most favorable pathway. By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand the factors that influence the reaction's efficiency and selectivity.

While specific computational studies on the reaction mechanisms involving this compound are not prominent in the literature, the methodologies are well-established for related systems. Such studies would provide valuable insights into its formation and subsequent chemical transformations.

Advanced Computational Methods (e.g., TD-DFT for Excited States)

The photophysical properties of this compound can be investigated using advanced computational methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net TD-DFT is a widely used method for calculating the electronic excitation energies, oscillator strengths, and absorption and emission spectra of molecules. rsc.orgresearchgate.netgithub.io

These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, which are crucial for understanding the compound's interaction with light. For benzofuran derivatives, TD-DFT has been used to study the nature of their electronically excited states. hhu.de For instance, calculations on 2,3-benzofuran have helped in assigning the symmetry of its lowest excited singlet state. hhu.de

A TD-DFT study of this compound would typically involve:

Optimization of the ground-state geometry.

Calculation of the vertical excitation energies to various excited states.

Analysis of the molecular orbitals involved in the electronic transitions to characterize them (e.g., π → π, n → π).

Optimization of the geometry of the lowest excited state to predict emission properties.

Table 3: Hypothetical TD-DFT Results for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Value | Value | HOMO → LUMO |

| S2 | Value | Value | HOMO-1 → LUMO |

| S3 | Value | Value | HOMO → LUMO+1 |

Note: The values in this table are hypothetical and would need to be determined through specific TD-DFT calculations.

Reactivity and Chemical Transformations

Functional Group Interconversions on the Bromophenyl Moiety

The bromine atom on the phenyl ring is the primary site for functionalization, serving as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond is readily activated by transition metals or converted into an organometallic species, facilitating a wide array of synthetic modifications.

Lithiation: Metal-halogen exchange is a common strategy for converting aryl halides into highly reactive organolithium species. Treatment of 2-(3-Bromophenyl)benzofuran with an organolithium reagent, such as n-butyllithium or sec-butyllithium, would result in the formation of 2-(3-lithiophenyl)benzofuran. This powerful nucleophile can then be reacted with various electrophiles to introduce a wide range of functional groups. However, studies on related benzofuran (B130515) and benzothiophene (B83047) systems have shown that lithiated species can be unstable, sometimes leading to anion migration, particularly if the C2 position is unprotected. researchgate.net Given that the C2 position in the target molecule is already substituted, lithiation is expected to proceed at the brominated phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-N bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a highly versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org this compound can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-(biphenyl-3-yl)benzofuran derivatives. Research on the isomeric 2-(4-bromophenyl)benzofuran (B12281498) has demonstrated its suitability for Suzuki reactions, achieving good to excellent yields with a range of arylboronic acids in aqueous media. mdpi.comnih.gov These conditions are generally applicable to the 3-bromo isomer. The reactivity order for the halide is typically I > Br > OTf >> Cl. libretexts.org

Table 1: Representative Conditions for Suzuki Cross-Coupling of 2-(Aryl)benzofuran Analogs Data based on the reactions of the analogous compound 2-(4-bromophenyl)benzofuran. mdpi.com

| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 91 |

| Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 89 |

| 4-Methylphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 93 |

| 4-Fluorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 85 |

| 3,4-Difluorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 82 |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org this compound can be reacted with various alkenes, such as acrylates or styrenes, using a palladium catalyst and a base to introduce a vinyl group at the 3-position of the phenyl ring. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It provides a direct route to synthesizing 2-(3-(alkynyl)phenyl)benzofuran derivatives, which are valuable intermediates for further transformations. rsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This method allows for the synthesis of various N-aryl derivatives from this compound by coupling it with primary or secondary amines, amides, or other nitrogen nucleophiles. acsgcipr.org

Modifications and Derivatization at the Benzofuran Core

The benzofuran ring system is electron-rich and susceptible to electrophilic substitution. pixel-online.net The oxygen atom's lone pair increases the electron density of the heterocyclic ring, making it more reactive than benzene (B151609). quora.com In 2-substituted benzofurans, electrophilic attack typically occurs at the C3 position, as the intermediate sigma complex is stabilized by resonance involving the oxygen atom. stackexchange.com

Potential derivatizations of the benzofuran core include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or bromine can introduce a bromine atom, likely at the C3 position.

Acylation/Formylation: Friedel-Crafts acylation or Vilsmeier-Haack formylation can introduce acyl or formyl groups onto the benzofuran ring, again, typically at the C3 position. Studies on calix rsc.orgbenzofurans have demonstrated that electrophilic substitutions such as bromination, formylation, and acylation are effective methods for derivatization. rsc.org

The specific outcome of these reactions can be influenced by the electronic nature of the 2-(3-bromophenyl) substituent and the precise reaction conditions employed.

Reaction Mechanisms and Intermediate Characterization

The metal-mediated transformations of this compound proceed through well-established catalytic cycles. The palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) cycle. libretexts.org

General Palladium Cross-Coupling Mechanism: The catalytic cycle generally consists of three key steps: libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, breaking the C-Br bond and forming a square planar arylpalladium(II) halide intermediate. libretexts.orgnobelprize.org This is often the rate-determining step.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. libretexts.orgorganic-chemistry.org In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the Pd(II) intermediate. wikipedia.org

Migratory Insertion (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Intermediate Characterization: Direct characterization of the catalytic intermediates is challenging due to their transient nature. However, mechanistic studies on similar systems have identified key species. The arylpalladium(II) complex formed after oxidative addition is a central intermediate in all these coupling reactions. qub.ac.uk In some cases, off-cycle resting states or byproducts can form, such as palladium black, which can reduce catalytic efficiency. youtube.com Side reactions like homo-coupling of the starting materials, dehalogenation of the aryl halide, or protonolysis of the organometallic reagent can also occur, depending on the specific reaction conditions. youtube.com

Structure Property Relationships Excluding Biological Contexts

Correlating Molecular Architecture with Spectroscopic Signatures

The molecular framework of 2-(3-Bromophenyl)benzofuran gives rise to distinct signals in various spectroscopic analyses. The combination of the benzofuran (B130515) and bromophenyl moieties results in a characteristic fingerprint that can be predicted and interpreted.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a series of signals in the aromatic region. Protons on the benzofuran ring system and the bromophenyl ring will resonate at different chemical shifts due to their distinct electronic environments. The proton at the 3-position of the benzofuran ring typically appears as a singlet, with a chemical shift influenced by the adjacent phenyl group. nih.gov The four protons of the benzofuran's benzene (B151609) ring and the four protons of the 3-bromophenyl ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The chemical shifts of the carbons in the benzofuran core are well-documented, with the C2 and C3 carbons being particularly characteristic. nih.gov The carbon atom directly bonded to the bromine in the phenyl ring (C3') is expected to have its chemical shift significantly influenced by the halogen's electronegativity. Other carbons in the phenyl ring will also show shifts predictable from substituent effect principles.

Mass Spectrometry : The mass spectrum of this compound will show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern will be observed for this peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2), a definitive signature for a monobrominated compound.

IR Spectroscopy : The infrared spectrum will feature absorption bands characteristic of the functional groups present. Key absorptions would include C-H stretching for the aromatic rings, C=C stretching within the aromatic systems, and C-O-C stretching associated with the furan (B31954) ether linkage. mdpi.commdpi.com A band corresponding to the C-Br stretch will also be present, typically in the lower frequency region of the spectrum.

UV-Vis Spectroscopy : The electronic absorption spectrum, typically measured in a solvent like methanol (B129727) or THF, is governed by π-π* transitions within the conjugated benzofuran and phenyl systems. researchgate.netspectrabase.com The parent 2-phenylbenzofuran (B156813) shows distinct absorption bands, and the presence of the bromine substituent is expected to cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima due to its electronic influence. rsc.org

| Spectroscopic Technique | Expected Feature | Structural Origin |

|---|---|---|

| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) | Protons on the benzofuran and bromophenyl rings |

| ¹³C NMR | ~14 distinct signals for aromatic carbons | Unique carbon environments in the two-ring system |

| Mass Spectrometry | M⁺ and M+2 peaks of nearly equal intensity | Isotopic abundance of ⁷⁹Br and ⁸¹Br |

| IR Spectroscopy | Aromatic C=C and C-H stretching, C-O-C ether stretch, C-Br stretch | Vibrational modes of the constituent functional groups |

| UV-Vis Spectroscopy | Absorption maxima corresponding to π-π* transitions | Extended π-conjugation across the molecule |

Influence of Substituent Effects on Electronic Properties

The bromine atom at the meta-position of the phenyl ring exerts a significant influence on the electronic properties of the entire this compound molecule. Halogen substituents are known to have a dual electronic effect: they are electron-withdrawing through the inductive effect (σ-induction) and electron-donating through resonance (π-donation) due to their lone pairs of electrons. nih.gov

In the case of bromine, the inductive effect generally outweighs the resonance effect, making it a net electron-withdrawing and deactivating group. oup.com However, its placement at the meta position primarily allows the inductive effect to dominate the electronic landscape of the phenyl ring, as resonance effects are more pronounced at the ortho and para positions.

This net withdrawal of electron density by the bromine atom impacts the 2-phenylbenzofuran system in several ways:

Electron Density Distribution : Computational studies, such as those using Density Functional Theory (DFT), on similar substituted 2-phenylbenzofurans show that electron-withdrawing groups can alter the electron density across the conjugated system. nih.govnih.govrsc.org The bromine atom will lower the electron density on the attached phenyl ring, which in turn can influence the electronic character of the benzofuran core.

Reactivity : The electronic nature of the substituent can affect the molecule's reactivity in chemical transformations. For instance, in electrophilic substitution reactions, the bromine atom's deactivating nature would make the phenyl ring less susceptible to attack compared to an unsubstituted phenyl ring. oup.com

Molecular Properties : The Hammett equation provides a framework for quantifying the electronic influence of substituents on reaction rates and equilibria. wikipedia.org The positive Hammett constant (σ) for a meta-bromo substituent indicates its electron-withdrawing nature, which can be correlated with changes in properties like acidity or basicity of related functionalized derivatives.

| Electronic Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to bromine's electronegativity. | Primary electron-withdrawing influence, reducing electron density on the phenyl ring. |

| Resonance Effect (+R) | Donation of lone-pair electron density into the π-system of the aromatic ring. | A weaker effect, largely masked by the inductive effect, especially from the meta position. |

Impact of Molecular Packing on Supramolecular Assembly and Material Characteristics

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular forces, which collectively define the supramolecular assembly. For this compound, the presence of a bromine atom and two extended aromatic systems creates opportunities for specific and directional non-covalent interactions that guide its crystal packing. rsc.org

Key interactions expected to influence the supramolecular structure include:

π–π Stacking : The planar aromatic surfaces of the benzofuran and bromophenyl rings can interact through π–π stacking. nih.gov These interactions, which can occur in either a face-to-face or offset arrangement, are fundamental to the packing of many aromatic compounds and contribute significantly to the stability of the crystal lattice. rsc.org

C-H···π Interactions : Hydrogen atoms attached to the aromatic rings can act as weak acids, forming hydrogen bonds with the electron-rich π-systems of adjacent molecules. This type of interaction is common in the crystal structures of aromatic hydrocarbons and their derivatives. nih.gov

The combination of these interactions can lead to well-defined, three-dimensional architectures like herringbone patterns, layered structures, or more complex networks. rsc.orgnih.gov The specific geometry and strength of these interactions determine material properties such as melting point, solubility, and even optical characteristics in the solid state.

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| Halogen Bonding (Br···O/π) | Directional interaction involving the bromine atom's σ-hole. nih.gov | Key contributor to structural motifs and directional assembly. rsc.orgnih.govresearchgate.net |

| π–π Stacking | Attractive interaction between parallel aromatic rings. nih.gov | Stabilizes the crystal lattice through stacking of benzofuran and/or phenyl rings. |

| C-H···π Interactions | Weak hydrogen bond between an aromatic C-H and a π-system. nih.gov | Further reinforces the three-dimensional supramolecular structure. |

Design Principles for Modulating Photophysical Properties (e.g., Fluorescence, Absorption)

The 2-phenylbenzofuran scaffold is a known fluorophore, and its photophysical properties, such as UV-Vis absorption and fluorescence emission, can be tuned by chemical modification. nih.govnih.gov The design principles for modulating these properties in this compound revolve around altering the electronic nature and conjugation of the molecule.

Absorption and Emission Wavelengths : The absorption (λ_abs) and fluorescence (λ_em) maxima are sensitive to the electronic effects of substituents. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the 2-phenylbenzofuran core can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, extending the π-conjugation or introducing strong donor-acceptor character can lead to a red-shift (bathochromic shift) in both absorption and emission. nih.gov The bromo group, being weakly deactivating, is expected to have a modest effect on the spectral positions compared to strong donors (like -NH₂) or acceptors (like -NO₂). nih.gov

Fluorescence Quantum Yield : The efficiency of fluorescence (quantum yield) is influenced by the balance between radiative (fluorescence) and non-radiative decay pathways. The "heavy-atom effect" of bromine can promote intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state to a triplet state. This enhanced ISC can quench fluorescence and potentially lead to phosphorescence, although this is often only observed at low temperatures.

Design Strategies : To systematically alter the photophysical properties, one could:

Replace the bromine atom with strong EDGs (e.g., methoxy, amino) or EWGs (e.g., cyano, nitro) to significantly shift the emission color across the visible spectrum.

Introduce substituents on the benzofuran ring itself, which provides another avenue to manipulate the electronic structure and, consequently, the optical properties.

Extend the π-conjugated system , for example, by replacing the phenyl ring with a naphthyl or anthracenyl group, which typically results in a significant red-shift of both absorption and emission.

By applying these principles, the this compound scaffold can be viewed as a platform for developing new materials with tailored photophysical responses for applications in fields like organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

| Modification | Typical Effect on Absorption/Emission | Underlying Principle |

|---|---|---|

| Add Electron-Donating Group (e.g., -OCH₃, -NH₂) | Red-shift (to longer wavelength) | Decreases HOMO-LUMO energy gap. nih.gov |

| Add Electron-Withdrawing Group (e.g., -CN, -NO₂) | Red-shift (to longer wavelength) | Decreases HOMO-LUMO energy gap, can induce charge-transfer character. nih.gov |

| Introduce Heavy Atom (e.g., Br, I) | Decrease in fluorescence quantum yield | Enhances intersystem crossing (heavy-atom effect). |

| Extend π-Conjugation (e.g., phenyl → naphthyl) | Significant red-shift | Lowers the energy of the π* molecular orbitals. |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)benzofuran?

A key method involves using 3-bromobenzenesulfonyl chloride as a precursor. This reagent undergoes nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling with benzofuran-derived boronic acids. For example, intermediates like 2-(3-bromophenyl)-5-n-butylfuran can be synthesized via sulfonyl chloride-mediated pathways . Another approach utilizes dimethyl 2-acetylsuccinate in cyclocondensation reactions with aryl imidazoles to form benzofuran scaffolds . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical for yield improvement.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture) and solving the structure using SHELX programs (e.g., SHELXL for refinement). For example, the structure of (2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitrobenzofuran-4(5H)-one was resolved to an R factor of 0.051, with SHELXL refining atomic coordinates and thermal parameters . Visualization software like ORTEP-3 aids in analyzing molecular geometry and intermolecular interactions (e.g., π-stacking, halogen bonding) .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify substituent patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm) and confirm regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 261.9784 for CHBrO).

- IR : Peaks near 1600 cm confirm aromatic C=C stretching, while 750 cm indicates C-Br vibrations .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for halogenated benzofurans?

Twinning or disorder in bromine-containing crystals complicates refinement. In SHELXL, use the TWIN and BASF commands to model twinned data. For disorder, split atomic positions with PART and apply restraints (e.g., SIMU, DELU) to stabilize refinement. Evidence from SHELX-76 to modern versions shows robust handling of high-resolution data even with heavy atoms like bromine .

Q. What strategies optimize the nonlinear optical (NLO) properties of this compound derivatives?

Modulate electron donor/acceptor groups on the benzofuran core. For instance, introducing formyl groups at the 5-position enhances conjugation, increasing hyperpolarizability (β). Conjugation with proteins (e.g., Concanavalin A) further alters NLO responses. Time-dependent density functional theory (TD-DFT) simulations predict charge-transfer transitions, validated by UV-Vis and fluorescence spectroscopy .

Q. How are synthetic byproducts or regiochemical isomers identified and resolved?

- HPLC-MS : Separates isomers using C18 columns (e.g., 70% acetonitrile/water).

- Crystallographic differentiation : Isomers exhibit distinct dihedral angles (e.g., 3-bromo vs. 4-bromo substituents alter packing motifs) .

- Reaction monitoring : In situ IR or F NMR tracks intermediates in trifluoromethanesulfonate-mediated syntheses .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

Halogen bonding (C-Br···π) and π-π stacking are prevalent. In 3-(4-bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran, Br···Br interactions (3.45 Å) and sulfinyl oxygen hydrogen bonding stabilize the lattice. Use Mercury software to quantify contact distances and angles from CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.